molecular formula C13H28O2 B14250577 4,4-Bis(methoxymethyl)-3-methyloctane CAS No. 478284-34-3

4,4-Bis(methoxymethyl)-3-methyloctane

Cat. No.: B14250577
CAS No.: 478284-34-3
M. Wt: 216.36 g/mol
InChI Key: TVGWAWSWVFQKKE-UHFFFAOYSA-N
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Description

4,4-Bis(methoxymethyl)-3-methyloctane is an organic compound with a complex structure that includes multiple methoxymethyl groups and a methyl group attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(methoxymethyl)-3-methyloctane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 4,4’-biphenyldicarboxylic acid, sodium borohydride, and a Lewis acid in a solvent. The reaction mixture is heated under reflux, followed by quenching with water, extraction with ethyl acetate, and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(methoxymethyl)-3-methyloctane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4-Bis(methoxymethyl)-3-methyloctane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Bis(methoxymethyl)-3-methyloctane exerts its effects involves interactions with molecular targets and pathways. The methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(methoxymethyl)biphenyl: A related compound with similar methoxymethyl groups but a different backbone structure.

    4,4’-Bis(chloromethyl)biphenyl: Another similar compound with chloromethyl groups instead of methoxymethyl groups.

Uniqueness

4,4-Bis(methoxymethyl)-3-methyloctane is unique due to its specific combination of functional groups and backbone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

478284-34-3

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

4,4-bis(methoxymethyl)-3-methyloctane

InChI

InChI=1S/C13H28O2/c1-6-8-9-13(10-14-4,11-15-5)12(3)7-2/h12H,6-11H2,1-5H3

InChI Key

TVGWAWSWVFQKKE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC)(COC)C(C)CC

Origin of Product

United States

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